molecular formula C6H5ClF2N2 B2573097 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine CAS No. 2302807-98-1

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine

Cat. No.: B2573097
CAS No.: 2302807-98-1
M. Wt: 178.57
InChI Key: FAOHFLKTRKGDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, difluoromethyl, and methyl groups in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on its specific use. For instance, many halogenated pyrimidines are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

The safety and hazards associated with “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on factors such as its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine typically involves the introduction of chloro, difluoromethyl, and methyl groups onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with chlorinating agents and difluoromethylating reagents under controlled conditions. For example, the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate nucleophiles can yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to isolate the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for various applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(difluoromethyl)aniline
  • 4-Chloro-2-(difluoromethyl)-6-ethylpyrimidine

Uniqueness

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine is unique due to the specific combination of chloro, difluoromethyl, and methyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-3-2-4(7)11-6(10-3)5(8)9/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOHFLKTRKGDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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